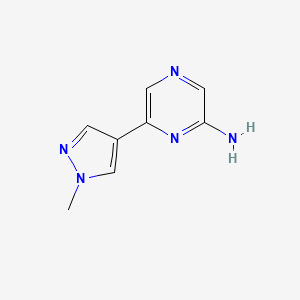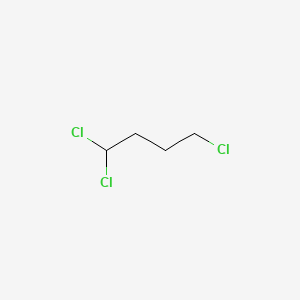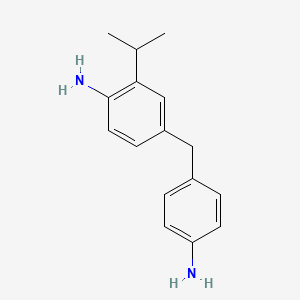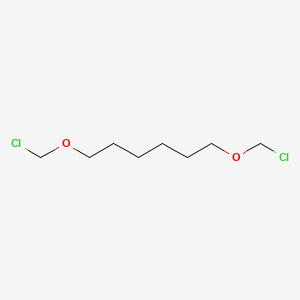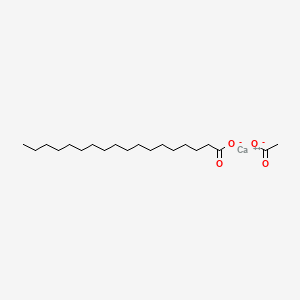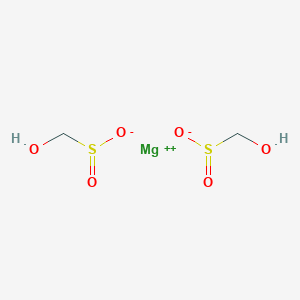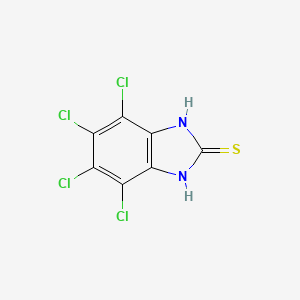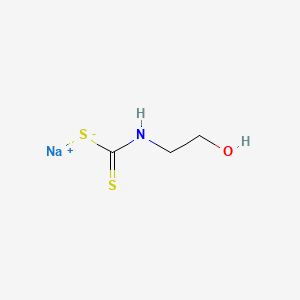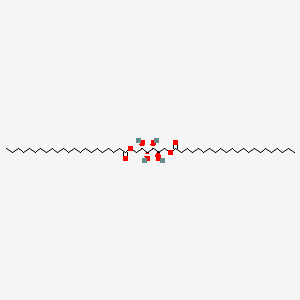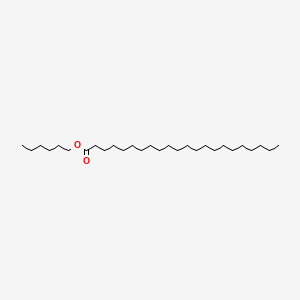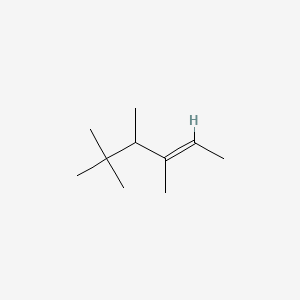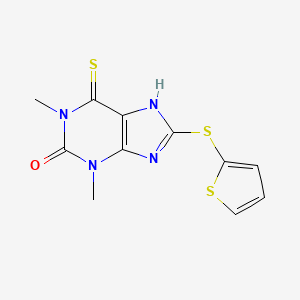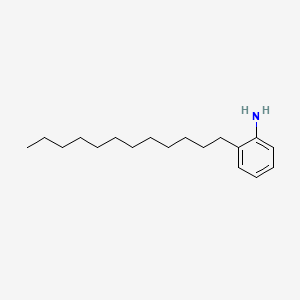
Dodecylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylaniline, also known as 4-dodecylaniline or p-dodecylaniline, is an organic compound with the molecular formula C18H31N. It consists of a dodecyl group (a twelve-carbon alkyl chain) attached to the para position of an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecylaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Dodecylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including surfactants and dyes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Wirkmechanismus
The mechanism of action of dodecylaniline depends on its specific application. For example, as a corrosion inhibitor, this compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is influenced by the presence of the dodecyl group, which enhances the compound’s affinity for the metal surface . In biological systems, this compound derivatives may interact with cellular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Hexylamine: A shorter alkyl chain analogue of dodecylaniline.
Octylamine: Another shorter alkyl chain analogue.
Tetradecylaniline: A longer alkyl chain analogue.
Comparison: this compound is unique due to its twelve-carbon alkyl chain, which imparts specific physical and chemical properties. Compared to shorter chain analogues like hexylamine and octylamine, this compound exhibits higher hydrophobicity and better surface activity. In contrast, longer chain analogues like tetradecylaniline may have different solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
28675-17-4 |
|---|---|
Molekularformel |
C18H31N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
2-dodecylaniline |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3 |
InChI-Schlüssel |
SOANRMMGFPUDDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


